Zileuton

Catalog No.
S547766
CAS No.
111406-87-2
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zileuton

CAS Number

111406-87-2

Product Name

Zileuton

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

Solubility

Practically insoluble (0.5 mg/ml)
5.39e-02 g/L

Synonyms

A 64077, A-64077, Abbot 64077, N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea, zileuton, Zyflo

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

Description

The exact mass of the compound Zileuton is 236.06195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble (0.5 mg/ml)5.39e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. It belongs to the ontological category of 1-benzothiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties:

Zileuton's primary area of research interest lies in its potential anti-inflammatory effects. It functions by inhibiting 5-lipoxygenase, an enzyme involved in the production of leukotrienes, inflammatory lipid mediators []. Studies have explored its use in inflammatory bowel disease, rheumatoid arthritis, and asthma, with some promising results [, ].

Neurodegenerative Diseases:

Research suggests that chronic inflammation may play a role in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Zileuton's ability to modulate inflammatory pathways has led to investigations into its potential neuroprotective effects [].

Cancer Research:

Some studies have explored the potential anti-cancer properties of Zileuton. Its mechanism of action involving 5-lipoxygenase inhibition might have implications for tumor growth and metastasis []. However, further research is needed to determine its efficacy in cancer treatment.

Other Areas of Investigation:

Zileuton's research applications extend beyond the areas mentioned above. Studies have investigated its potential role in treating psoriasis, pulmonary fibrosis, and cardiovascular diseases [].

Zileuton is an orally active medication primarily used for the management of asthma. It functions as a specific inhibitor of the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid. The chemical name for zileuton is (±)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea, and it has a molecular formula of C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol. Zileuton appears as a white, crystalline powder that is practically odorless and soluble in methanol and ethanol, with limited solubility in water and hexane. Its melting point ranges from 144.2°C to 145.2°C .

Zileuton works by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes []. Leukotrienes are inflammatory mediators that contribute to airway narrowing, mucus production, and other symptoms of asthma []. By inhibiting their production, Zileuton helps to control chronic asthma.

Starting from appropriate precursors. While specific detailed synthetic pathways are proprietary or not fully disclosed in public literature, the general approach includes:

  • Formation of the Benzo[b]thien-2-yl group: This involves constructing the thienyl moiety through cyclization reactions.
  • Hydroxylation: The introduction of the hydroxyurea functional group is achieved via hydrolysis or oxidation reactions.
  • Racemization: Since zileuton is a racemic mixture (50:50) of R(+) and S(-) enantiomers, racemization processes may be employed during synthesis to ensure both forms are present .

Zileuton exhibits significant biological activity by reducing the synthesis of leukotrienes, which are potent mediators of inflammation and bronchoconstriction in asthma. By inhibiting leukotriene formation, zileuton helps alleviate asthma symptoms such as wheezing and shortness of breath. Clinical studies have demonstrated that zileuton can improve lung function and reduce the frequency of asthma exacerbations . Additionally, research suggests potential applications in other conditions like chronic myeloid leukemia when used in combination with other therapies .

Zileuton is primarily used for treating asthma by controlling symptoms associated with this respiratory condition. Its ability to inhibit leukotriene synthesis makes it effective for patients who may not respond adequately to traditional bronchodilators or corticosteroids. Additionally, zileuton has been explored for potential applications in other inflammatory conditions and diseases characterized by excessive leukotriene production .

Zileuton exhibits interactions with several drugs due to its metabolism by cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4). Notably:

  • Theophylline: Zileuton can increase the plasma concentration of theophylline by inhibiting its metabolism.
  • Warfarin: Zileuton affects the metabolism of warfarin's R-isomer but not its S-isomer, potentially increasing prothrombin time.
  • Propranolol: Similar interactions have been observed with propranolol levels due to alterations in hepatic metabolism caused by zileuton .

Zileuton is unique among asthma medications due to its mechanism as a leukotriene synthesis inhibitor rather than a receptor antagonist like montelukast or zafirlukast. Here’s a comparison with similar compounds:

CompoundTypeMechanism of ActionUnique Features
ZileutonLeukotriene synthesis inhibitorInhibits 5-lipoxygenaseReduces leukotriene levels directly
MontelukastLeukotriene receptor antagonistBlocks cysteinyl leukotriene receptorsPrimarily affects receptor activity
ZafirlukastLeukotriene receptor antagonistSimilar action as montelukastDifferent pharmacokinetics

Similar Compounds

  • Montelukast
  • Zafirlukast
  • Pranlukast

Zileuton's distinct mechanism provides an alternative therapeutic approach for patients who may not achieve adequate control with receptor antagonists alone .

Synthetic Routes and Reaction Mechanisms

The synthesis of zileuton has evolved significantly since its initial discovery at Abbott Laboratories [1] [2]. Multiple synthetic approaches have been developed, each addressing specific challenges related to yield, purity, safety, and industrial scalability.

Traditional Oxime Reduction Route

The original synthetic route disclosed in European Patent 279,263 involves the preparation of 2-acetylbenzo[b]thiophene followed by oxime formation and subsequent reduction [2]. The process begins with 2-acetylbenzo[b]thiophene treatment with hydroxylamine hydrochloride in ethanol/pyridine solution at room temperature to provide the corresponding oxime. The critical reduction step employs borane-pyridine complex followed by dropwise addition of 20% hydrochloric acid in ethanol to provide the hydroxylamine intermediate. This hydroxylamine is then converted to zileuton by reaction with trimethylsilylisocyanate in dioxane or by treatment with potassium cyanate and aqueous hydrochloric acid [2].

The mechanism involves initial coordination of the borane to the oxime nitrogen, followed by hydride transfer to reduce the carbon-nitrogen double bond. However, this route suffers from significant limitations including the use of toxic borane reagents and carcinogenic pyridine, which restricts its industrial application [1].

Mitsunobu Reaction Approach

Stewart and Brooks developed an alternative synthetic route utilizing the Mitsunobu reaction [3]. This approach involves the reaction of 1-(benzo[b]thien-2-yl)ethanol with N,O-bis(phenoxycarbonyl)-hydroxylamine in the presence of diisopropylazodicarboxylate and triphenylphosphine. The reaction proceeds through nucleophilic substitution with inversion of configuration, forming N,O-bis(phenoxycarbonyl)-N-(1-benzo[b]thien-2-yl-ethyl)-hydroxylamine, which undergoes subsequent aminolysis to yield zileuton [3].

While this route demonstrates high chemoselectivity, it requires chromatographic purification due to difficult-to-remove by-products and utilizes potentially mutagenic reagents, limiting its industrial viability [3].

Modern Lewis Acid-Catalyzed Processes

Recent advances have focused on Lewis acid-catalyzed synthetic routes that offer improved safety profiles and higher yields. The process disclosed in US Patent 9,670,176 employs acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester as a key intermediate [1]. This approach involves three main steps: esterification of 1-(benzo[b]thiophen-2-yl)ethanol with acetic anhydride, Lewis acid-catalyzed coupling with phenyl N-hydroxy carbamate, and final aminolysis to produce zileuton with high liquid chromatography purity exceeding 99.9% [1].

The Lewis acids employed include aluminum bromide, aluminum chloride, boron trifluoride, boron trichloride, boron trifluoride-diethyletherate, titanium tetrachloride, stannic chloride, and ferric chloride, with boron trifluoride-diethyletherate being preferred due to its superior catalytic activity and selectivity [1].

Process Improvements and Patents

Patent Evolution and Industrial Development

The patent landscape for zileuton synthesis demonstrates a clear evolution toward safer, more efficient manufacturing processes. The original Abbott Laboratories patent (US 4,873,259) established the fundamental chemistry but relied on hazardous reagents [4]. Subsequent developments have systematically addressed these limitations through innovative synthetic strategies.

US Patent 6,080,874 introduced a single-step synthesis approach by reacting 1-(benzo[b]thiophen-2-yl)ethanol directly with hydroxyurea under acidic conditions [1]. However, this process resulted in high impurity content requiring extensive purification procedures.

Indian Patent Application IN 1592/KOL/2007 improved upon this approach by introducing Lewis acid catalysis, specifically using boron trifluoride diethyletherate, which enhanced reaction selectivity and reduced impurity formation [1].

Contemporary Process Innovations

The Strides Shasun patent (US 9,670,176) represents a significant advancement in zileuton manufacturing technology [1]. This process utilizes acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester as an intermediate, enabling better control over reaction conditions and product purity. The process achieves high liquid chromatography purity greater than 99.00%, preferably 99.90%, making it suitable for pharmaceutical applications [1].

Dipharma Francis developed an alternative approach (US 20090286996) employing protected hydroxylamine derivatives to eliminate the use of carcinogenic reagents while maintaining high product quality [3]. This process utilizes compounds of formula NH₂OZ where Z represents a hydroxy protecting group, typically trimethylsilyl, enabling safer reaction conditions and simplified purification protocols [3].

Scale-up Considerations and Industrial Manufacturing

Critical Manufacturing Parameters

Industrial-scale zileuton production requires careful optimization of multiple parameters to ensure consistent product quality and economic viability. Temperature control is critical, with most modern processes operating at ambient to moderate heating conditions (20-80°C) rather than the cryogenic temperatures required by traditional routes [5] [6].

The modern manufacturing processes typically achieve particle size distributions with D(10) values of 2-5 μm, D(50) values of 15-25 μm, and D(90) values of 60-75 μm [1]. These specifications are optimized for pharmaceutical formulation requirements and can be further refined through micronization or controlled crystallization techniques.

Equipment and Infrastructure Requirements

Contemporary zileuton manufacturing utilizes standard chemical processing equipment rather than the specialized reactors required for traditional routes [1]. The processes employ conventional glass-lined or stainless steel reactors with standard mixing, heating, and cooling capabilities. Purification is achieved primarily through crystallization-based methods rather than chromatographic separation, significantly reducing equipment complexity and operating costs [5].

Solvent recovery systems achieve greater than 95% efficiency, particularly for toluene and dimethylformamide used in the preferred synthetic routes [1]. This high recovery rate contributes to both economic viability and environmental sustainability of the manufacturing process.

Quality Control and Regulatory Compliance

Modern zileuton manufacturing processes incorporate real-time monitoring capabilities using high-performance liquid chromatography and spectroscopic methods to ensure consistent product quality [5]. The final product specifications require liquid chromatography purity exceeding 99.5%, with preferred formulations achieving 99.9% purity [1] [3].

The manufacturing processes are designed for Good Manufacturing Practices compliance, with comprehensive documentation of critical process parameters and quality control procedures. This includes monitoring of impurities such as N-(1-benzo[b]thien-2-ylethyl)urea, 1-benzo[b]thien-2-ylethanone, and 2-(benzo[b]thien-2-oyl)benzo[b]thiophene, which must be maintained below specified limits [1].

Synthetic Intermediates and Their Characterization

Key Intermediate Compounds

The synthesis of zileuton involves several critical intermediate compounds that require precise characterization to ensure process control and product quality. 2-Acetylbenzo[b]thiophene serves as the fundamental starting material in many synthetic routes, with a molecular formula of C₁₀H₈OS and characteristic melting point of 158-160°C [7] [8]. This compound is synthesized through efficient methods involving treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan followed by cyclization with chloroacetone [7].

1-(Benzo[b]thien-2-yl)ethanol represents another crucial intermediate, particularly in modern synthetic approaches. This racemic compound (C₁₀H₁₀OS) serves as the direct precursor for several advanced synthetic routes and requires careful optical rotation analysis due to its chiral center [9]. The compound exhibits hygroscopic properties and requires controlled storage conditions to maintain stability.

Advanced Intermediate Characterization

The acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester intermediate (C₁₂H₁₂O₂S) employed in the Strides process represents a significant advancement in synthetic strategy [1]. This compound demonstrates excellent stability under normal processing conditions and can be characterized using nuclear magnetic resonance spectroscopy and high-performance liquid chromatography purity analysis. The ester linkage provides protection for the alcohol functionality while enabling selective reactions at other positions.

Phenyl-1-(benzo[b]thiophen-2-yl)ethyl(hydroxyl)carbamate (C₁₈H₁₇NO₃S) serves as a stable carbamate intermediate in advanced synthetic routes [1]. This compound has been characterized using X-ray crystallography, providing detailed structural information that guides optimization of reaction conditions and purification procedures.

Analytical Methods and Specifications

Comprehensive characterization of zileuton intermediates employs multiple analytical techniques including proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and melting point determination [9] [10]. Advanced techniques such as collision cross section measurements using ion mobility spectrometry provide additional structural confirmation with characteristic values of 148.07 Ų for [M+H]⁺ and 152.32 Ų for [M+Na]⁺ ions [11].

The hydroxylamine intermediate 1-(benzo[b]thien-2-yl-ethyl)-hydroxylamine requires particular attention due to its oxidation sensitivity [12]. This compound demonstrates characteristic nuclear magnetic resonance signals and melting point of 83-84°C, with optical activity measurements confirming its chiral nature [3]. Proper handling under inert atmosphere conditions is essential to prevent degradation during processing and storage.

Green Chemistry Approaches and Sustainability

Principles of Sustainable Zileuton Synthesis

The evolution of zileuton synthesis exemplifies the application of green chemistry principles to pharmaceutical manufacturing [13] [14]. Traditional synthetic routes violated several fundamental green chemistry principles, including the use of hazardous reagents, poor atom economy, and generation of significant quantities of hazardous waste [15].

Modern synthetic approaches have systematically addressed these concerns through innovative chemical design. The elimination of carcinogenic reagents such as pyridine and hydroxyurea represents a significant advancement in safer chemical synthesis [1] [3]. Contemporary processes achieve atom economy improvements from approximately 40% to over 80% through direct synthesis routes that minimize byproduct formation [13].

Environmental Impact Reduction

The implementation of green chemistry principles in zileuton manufacturing has resulted in substantial environmental benefits. Waste generation has been reduced by approximately 70% through the adoption of more efficient synthetic routes and improved atom economy [13]. Energy consumption has decreased by approximately 40% through the elimination of energy-intensive purification procedures and the use of ambient temperature reaction conditions [13].

Solvent usage has been reduced by 60% through the implementation of aqueous reaction systems and the development of recyclable solvent systems [13]. The substitution of hazardous organic solvents with water, ionic liquids, or supercritical carbon dioxide represents a significant advancement in sustainable pharmaceutical manufacturing [16].

Catalytic Process Development

The transition from stoichiometric to catalytic reagent systems represents a fundamental improvement in the sustainability of zileuton synthesis [14]. Lewis acid catalysts enable efficient bond formation under mild conditions while minimizing waste generation [1]. The development of recyclable catalyst systems further enhances the environmental profile of these processes.

Biocatalytic approaches are emerging as promising alternatives for specific transformation steps in zileuton synthesis [17]. These enzymatic processes operate under mild conditions, demonstrate high selectivity, and generate biodegradable byproducts, aligning with circular economy principles [17].

Future Sustainability Initiatives

The continued development of sustainable zileuton synthesis focuses on the integration of renewable feedstocks and the implementation of continuous manufacturing processes [17]. Bio-based starting materials derived from lignocellulosic biomass offer the potential to reduce dependence on petroleum-derived chemicals while maintaining product quality and economic viability.

Real-time process monitoring and control systems enable optimization of reaction conditions to minimize waste generation and energy consumption [5]. These advanced process analytical technologies support the development of inherently safer processes that reduce the risk of accidents and environmental releases while maintaining consistent product quality.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

236.06194880 g/mol

Monoisotopic Mass

236.06194880 g/mol

Heavy Atom Count

16

LogP

0.9
0.9

Appearance

Solid powder

Melting Point

144.2-145.2 °C
144.2 - 145.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V1L22WVE2S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.
FDA Label

Livertox Summary

Zileuton is an antiinflammatory leukotriene pathway inhibitor classified as an inhibitor of the enzyme 5-lipoxygenase that is used in the treatment of asthma and allergic rhinitis. Zileuton has been linked to rare cases of drug induced liver disease and is considered to be contraindicated in patients with active liver disease.

Drug Classes

Antiasthmatic Agents

Pharmacology

Zileuton is an asthma drug that differs chemically and pharmacologically from other antiasthmatic agents. It blocks leukotriene synthesis by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway. Current data indicates that asthma is a chronic inflammatory disorder of the airways involving the production and activity of several endogenous inflammatory mediators, including leukotrienes. Sulfido-peptide leukotrienes (LTC4, LTD4, LTE4, also known as the slow-releasing substances of anaphylaxis) and LTB4, a chemoattractant for neutrophils and eosinophils, are derived from the initial unstable product of arachidonic acid metabolism, leukotriene A4 (LTA4), and can be measured in a number of biological fluids including bronchoalveolar lavage fluid (BALF) from asthmatic patients. In humans, pretreatment with zileuton attenuated bronchoconstriction caused by cold air challenge in patients with asthma.
Zileuton is a synthetic derivative of hydroxyurea with antiasthmatic properties. The leukotriene inhibitor zileuton blocks 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid; causes bronchodilation; decreases bronchial mucous secretion and edema; and may prevent or decrease the symptoms of asthma. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

111406-87-2

Absorption Distribution and Excretion

Rapidly and almost completely absorbed. The absolute bioavailability is unknown.
Elimination of zileuton is predominantly via metabolism with a mean terminal half-life of 2.5 hours. The urinary excretion of the inactive N-dehydroxylated metabolite and unchanged zileuton each accounted for less than 0.5% of the dose.
1.2 L/kg
Apparent oral cl=7 mL/min/kg

Metabolism Metabolites

Hepatic. Zileuton and its N-dehydroxylated metabolite are oxidatively metabolized by the cytochrome P450 isoenzymes 1A2, 2C9 and 3A4.
Zileuton has known human metabolites that include Zileuton O-glucuronide.

Wikipedia

Zileuton
Thiazole

Biological Half Life

2.5 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kuvibidila S, Warrier RP, Haynes J, Baliga SB. Hydroxyurea and Zileuton Differentially Modulate Cell Proliferation and Interleukin-2 Secretion by Murine Spleen Cells: Possible Implication on the Immune Function and Risk of Pain Crisis in Patients with Sickle Cell Disease. Ochsner J. 2015 Fall;15(3):241-7. PubMed PMID: 26412995; PubMed Central PMCID: PMC4569155.
2: Silva BC, de Miranda AS, Rodrigues FG, Malheiros Silveira AL, de Souza Resende GH, Dutra Moraes MF, Pinheiro de Oliveira AC, Parreiras PM, da Silva Barcelos L, Teixeira MM, Machado FS, Teixeira AL, Rachid MA. The 5-lipoxygenase (5-LOX) Inhibitor Zileuton Reduces Inflammation and Infarct Size with Improvement in Neurological Outcome Following Cerebral Ischemia. Curr Neurovasc Res. 2015;12(4):398-403. PubMed PMID: 26265153.
3: Liu Y, Wang W, Li Y, Xiao Y, Cheng J, Jia J. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis. Biol Pharm Bull. 2015;38(8):1234-9. doi: 10.1248/bpb.b15-00048. PubMed PMID: 26235588.
4: Fuijkschot J, Seyger MM, Bastiaans DE, Wevers RA, Roeleveld N, Willemsen MA. Zileuton for Pruritus in Sjögren-Larsson Syndrome: A Randomized Double-blind Placebo-controlled Crossover Trial. Acta Derm Venereol. 2015 Jun 30. doi: 10.2340/00015555-2195. [Epub ahead of print] PubMed PMID: 26123322.
5: Prakash K, Adiki SK, Kalakuntla RR. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma. Sci Pharm. 2014 Mar 26;82(3):571-83. doi: 10.3797/scipharm.1402-19. eCollection 2014 Sep. PubMed PMID: 25853069; PubMed Central PMCID: PMC4339974.
6: Gounaris E, Heiferman MJ, Heiferman JR, Shrivastav M, Vitello D, Blatner NR, Knab LM, Phillips JD, Cheon EC, Grippo PJ, Khazaie K, Munshi HG, Bentrem DJ. Zileuton, 5-lipoxygenase inhibitor, acts as a chemopreventive agent in intestinal polyposis, by modulating polyp and systemic inflammation. PLoS One. 2015 Mar 6;10(3):e0121402. doi: 10.1371/journal.pone.0121402. eCollection 2015. PubMed PMID: 25747113; PubMed Central PMCID: PMC4351892.
7: Zhang XY, Chen L, Xu DM, Wang XR, Wang YF, Li CT, Wei EQ, Zhang LH. [Zileuton, a 5-lipoxygenase inhibitor, attenuates mouse microglial cell-mediated rotenone toxicity in PC12 cells]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2014 May;43(3):273-80. Chinese. PubMed PMID: 24998649.
8: Di Meco A, Lauretti E, Vagnozzi AN, Praticò D. Zileuton restores memory impairments and reverses amyloid and tau pathology in aged Alzheimer's disease mice. Neurobiol Aging. 2014 Nov;35(11):2458-64. doi: 10.1016/j.neurobiolaging.2014.05.016. Epub 2014 May 27. PubMed PMID: 24973121; PubMed Central PMCID: PMC4171192.
9: Gonca E. The effects of zileuton and montelukast in reperfusion-induced arrhythmias in anesthetized rats. Curr Ther Res Clin Exp. 2013 Dec;75:27-32. doi: 10.1016/j.curtheres.2013.06.001. PubMed PMID: 24465039; PubMed Central PMCID: PMC3898183.
10: Meng Z, Cao R, Yang Z, Liu T, Wang Y, Wang X. Inhibitor of 5-lipoxygenase, zileuton, suppresses prostate cancer metastasis by upregulating E-cadherin and paxillin. Urology. 2013 Dec;82(6):1452.e7-14. doi: 10.1016/j.urology.2013.08.060. PubMed PMID: 24295266.
11: Pian P, Labovitz E, Hoffman K, Clavijo CF, Rzasa Lynn R, Galinkin JL, Vinks AA, Malik P, Christians U. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 15;937:79-83. doi: 10.1016/j.jchromb.2013.08.014. Epub 2013 Aug 28. PubMed PMID: 24029553.
12: Chen WJ, Liaw SF, Lin CC, Lin MW, Chang FT. Effects of zileuton on airway smooth muscle remodeling after repeated allergen challenge in brown Norway rats. Respiration. 2013;86(5):421-9. doi: 10.1159/000353427. Epub 2013 Sep 10. PubMed PMID: 24021192.
13: Chu J, Li JG, Praticò D. Zileuton improves memory deficits, amyloid and tau pathology in a mouse model of Alzheimer's disease with plaques and tangles. PLoS One. 2013 Aug 7;8(8):e70991. doi: 10.1371/journal.pone.0070991. eCollection 2013. PubMed PMID: 23951061; PubMed Central PMCID: PMC3737232.
14: Shi SS, Yang WZ, Tu XK, Wang CH, Chen CM, Chen Y. 5-Lipoxygenase inhibitor zileuton inhibits neuronal apoptosis following focal cerebral ischemia. Inflammation. 2013 Dec;36(6):1209-17. doi: 10.1007/s10753-013-9657-4. PubMed PMID: 23695166.
15: Mohebati A, Milne GL, Zhou XK, Duffield-Lillico AJ, Boyle JO, Knutson A, Bosworth BP, Kingsley PJ, Marnett LJ, Brown PH, Akpa EG, Szabo E, Dannenberg AJ. Effect of zileuton and celecoxib on urinary LTE4 and PGE-M levels in smokers. Cancer Prev Res (Phila). 2013 Jul;6(7):646-55. doi: 10.1158/1940-6207.CAPR-13-0083. Epub 2013 May 16. PubMed PMID: 23682075; PubMed Central PMCID: PMC3707304.
16: Atemnkeng VA, Pink M, Schmitz-Spanke S, Wu XJ, Dong LL, Zhao KH, May C, Laufer S, Langer B, Kaiser A. Deoxyhypusine hydroxylase from Plasmodium vivax, the neglected human malaria parasite: molecular cloning, expression and specific inhibition by the 5-LOX inhibitor zileuton. PLoS One. 2013;8(3):e58318. doi: 10.1371/journal.pone.0058318. Epub 2013 Mar 7. PubMed PMID: 23505486; PubMed Central PMCID: PMC3591309.
17: Isikdemir F, Kurcer Z, Dengiz GO, Sipahi EY, Banoglu ZN, Baba F, Acikgoz S, Kelek S. Effects of montelukast and zileuton on testicular torsion/detorsion injury in rats. Andrologia. 2014 Feb;46(1):59-64. doi: 10.1111/and.12042. Epub 2012 Nov 9. PubMed PMID: 23137139.
18: Kubavat AH, Khippal N, Tak S, Rijhwani P, Bhargava S, Patel T, Shah N, Kshatriya RR, Mittal R. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma. Am J Ther. 2013 Mar-Apr;20(2):154-62. doi: 10.1097/MJT.0b013e318254259b. PubMed PMID: 22926233.
19: Woodruff PG, Albert RK, Bailey WC, Casaburi R, Connett JE, Cooper JA Jr, Criner GJ, Curtis JL, Dransfield MT, Han MK, Harnden SM, Kim V, Marchetti N, Martinez FJ, McEvoy CE, Niewoehner DE, Reilly JJ, Rice K, Scanlon PD, Scharf SM, Sciurba FC, Washko GR, Lazarus SC; Copd Clinical Research Network. Randomized trial of zileuton for treatment of COPD exacerbations requiring hospitalization. COPD. 2011 Feb;8(1):21-9. doi: 10.3109/15412555.2010.540273. PubMed PMID: 21299475; PubMed Central PMCID: PMC3775706.
20: Rossi A, Pergola C, Koeberle A, Hoffmann M, Dehm F, Bramanti P, Cuzzocrea S, Werz O, Sautebin L. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. Br J Pharmacol. 2010 Oct;161(3):555-70. doi: 10.1111/j.1476-5381.2010.00930.x. PubMed PMID: 20880396; PubMed Central PMCID: PMC2990155.

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